molecular formula C9H11NO B181092 N-(2,6-Dimethylphenyl)formamide CAS No. 607-92-1

N-(2,6-Dimethylphenyl)formamide

Cat. No.: B181092
CAS No.: 607-92-1
M. Wt: 149.19 g/mol
InChI Key: AJLHOOOTXXVJCZ-UHFFFAOYSA-N
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Description

2’,6’-Dimethylformanilide, also known as 2,6-Formoxylidide, is an organic compound with the molecular formula C9H11NO. It is a derivative of formanilide, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by methyl groups. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,6’-Dimethylformanilide can be synthesized through the formylation of 2,6-dimethylaniline. The reaction typically involves the use of formic acid or formic acid derivatives under acidic conditions. One common method is the reaction of 2,6-dimethylaniline with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .

Industrial Production Methods: In industrial settings, the production of 2’,6’-Dimethylformanilide often involves large-scale formylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2’,6’-Dimethylformanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Intermediates in Chemical Reactions

N-(2,6-Dimethylphenyl)formamide serves as an important intermediate in organic synthesis. It is involved in the formation of various nitrogen-containing compounds through nucleophilic substitution reactions. The compound can react with electrophiles to yield substituted products, which are essential in the synthesis of complex molecules.

Case Study: Nucleophilic Substitution Reactions

A study demonstrated that this compound could effectively participate in nucleophilic substitution reactions with pentachloropyridine. The reaction conditions were optimized to achieve high yields of the desired products. The results indicated that the compound's structure allows for selective nucleophilic attack by either its nitrogen or oxygen atoms, depending on the substituents present on the aromatic ring .

Reaction ConditionsSolventTemperature (°C)Yield (%)
Reaction with PentachloropyridineAcetonitrile8590
Reaction with PentachloropyridineTHF7041
Reaction with PentachloropyridineEthanol8330

Pharmaceutical Applications

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of various pharmaceutical compounds. It has been linked to the production of key intermediates for drugs targeting cancer and other diseases. Specifically, it plays a role in synthesizing quinolone antibiotics and other therapeutic agents.

Case Study: Pharmaceutical Intermediates

Research has shown that N-formyl compounds derived from formamides are crucial in synthesizing important pharmaceuticals such as 1,2-dihydroquinolines and cancer chemotherapeutic agents. The ability to modify the structure of this compound allows for the development of new drug candidates with enhanced efficacy .

Dye and Pigment Production

Building Block for Dyes

This compound is also employed as a building block in dye and pigment production. Its chemical properties facilitate the creation of colorants used in textiles and other materials.

Case Study: Dye Manufacturing

In dye production processes, this compound is used to synthesize azo dyes and other pigment formulations. Its reactivity enables it to form stable links with various chromophores, enhancing color stability and intensity .

Material Science

Applications in Polymer Chemistry

The compound has applications in polymer chemistry as well, where it can act as a precursor for polyamide synthesis. The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethylformanilide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The methyl groups at the 2 and 6 positions influence the compound’s reactivity and steric properties, affecting its interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2’,6’-Dimethylformanilide is unique due to the presence of both the formyl group and the methyl groups at the 2 and 6 positions. This combination imparts distinct reactivity and steric properties, making it valuable in specific chemical syntheses and industrial applications .

Biological Activity

N-(2,6-Dimethylphenyl)formamide, also known as 2,6-Dimethylformanilide, is a compound that has garnered attention due to its potential biological activities and interactions with various biomolecules. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound is characterized by its formamide group, which imparts unique chemical reactivity. It plays a significant role in the production of nitrogenous compounds such as L-glutamate and L-lysine. The compound is primarily utilized as a nitrogen source in various biochemical processes.

Cellular Effects

The compound's impact on cellular functions is largely attributed to its role in metabolic pathways that synthesize essential nitrogenous compounds. Its interaction with cellular components can influence metabolic rates and overall cell viability. Research indicates that this compound may modulate cellular responses by altering nitrogen metabolism.

The breakdown of this compound occurs through enzymatic action, particularly by formamidase. This enzymatic activity leads to the release of ammonia and other metabolites, which can further participate in various biochemical reactions. The compound's formyl group is reactive and can engage in nucleophilic addition reactions, forming intermediates that are crucial for subsequent reactions within metabolic pathways.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Case Studies

  • Metabolic Pathway Analysis : A study examining the metabolic pathways involved in the synthesis of nitrogenous compounds highlighted the role of this compound as a precursor in producing important amino acids. This underscores its relevance in both industrial applications and biological systems.
  • Toxicity Assessment : Research on related compounds has indicated that exposure to high concentrations can lead to significant liver damage and alterations in enzyme levels (e.g., ALT and AST). Although direct studies on this compound are scarce, these findings suggest careful consideration of its safety profile .

Summary Table of Biological Activities

Activity Type Description
Nitrogen Source Acts as a precursor for nitrogenous compounds like L-glutamate and L-lysine
Enzymatic Breakdown Metabolized by formamidase leading to ammonia release
Potential Toxicity Similarities to DMF indicate possible liver toxicity at high doses
Pharmacological Use Explored for drug development and synthesis of biologically active compounds

Properties

IUPAC Name

N-(2,6-dimethylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLHOOOTXXVJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501339473
Record name N-(2,6-Dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-92-1
Record name 2',6'-Formoxylidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,6-Dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',6'-DIMETHYLFORMANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VMK4UK5HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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